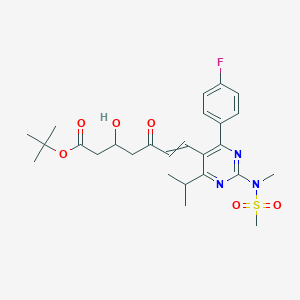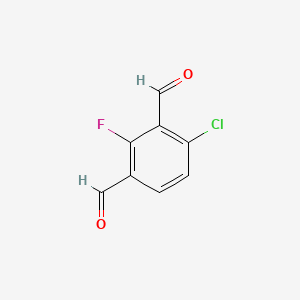
4-Chloro-2-fluoroisophthalaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-fluoroisophthalaldehyde is an organic compound with the molecular formula C8H4ClFO2 . It is characterized by the presence of both chlorine and fluorine atoms attached to an isophthalaldehyde core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-fluoroisophthalaldehyde typically involves the introduction of chlorine and fluorine atoms into an isophthalaldehyde framework. One common method is the halogenation of isophthalaldehyde derivatives using appropriate halogenating agents under controlled conditions. For instance, the use of N-chlorosuccinimide (NCS) and Selectfluor can facilitate the selective introduction of chlorine and fluorine atoms, respectively .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes that ensure high yield and purity. These processes often include the use of catalysts and optimized reaction conditions to achieve efficient halogenation. The scalability of these methods is crucial for meeting the demands of various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-fluoroisophthalaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-fluoroisophthalaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoroisophthalaldehyde is primarily related to its ability to undergo various chemical reactions. The presence of both chlorine and fluorine atoms enhances its reactivity and allows it to interact with different molecular targets. For example, in biological systems, it may interact with enzymes and proteins, leading to potential therapeutic effects. The exact molecular pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
- 4-Chloro-2-fluorobenzenesulfonyl chloride
- 4-Chloro-2-fluorotoluene
- 4-Chloro-2-nitroaniline
Comparison: 4-Chloro-2-fluoroisophthalaldehyde is unique due to the presence of both aldehyde groups and halogen atoms, which confer distinct reactivity and versatility in chemical synthesisFor instance, while 4-Chloro-2-fluorobenzenesulfonyl chloride is primarily used in sulfonation reactions, this compound can participate in oxidation, reduction, and substitution reactions, making it more versatile .
Properties
Molecular Formula |
C8H4ClFO2 |
|---|---|
Molecular Weight |
186.57 g/mol |
IUPAC Name |
4-chloro-2-fluorobenzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C8H4ClFO2/c9-7-2-1-5(3-11)8(10)6(7)4-12/h1-4H |
InChI Key |
OIFCUTRHKPHJOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)F)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







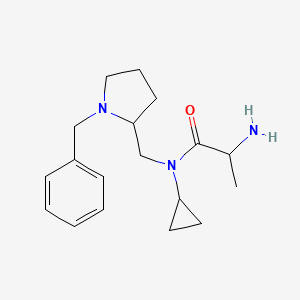
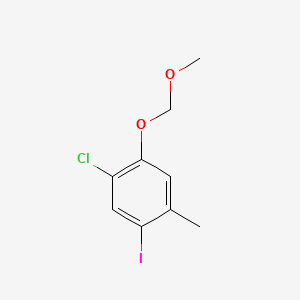

![(5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid;hydrochloride](/img/structure/B14774890.png)
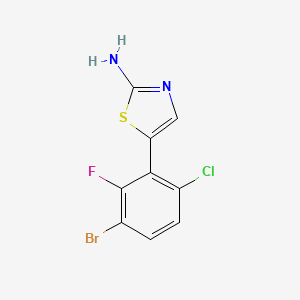
![(3R)-3-(3-oxo-6,7,8,9-tetrahydro-1H-pyrrolo[3,4-h]isoquinolin-2-yl)piperidine-2,6-dione](/img/structure/B14774895.png)

